An In-Depth Technical Guide to 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide (CAS No. 107971-06-2)
An In-Depth Technical Guide to 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide (CAS No. 107971-06-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, a key heterocyclic intermediate with significant potential in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its pivotal role as a precursor in the synthesis of complex natural products, alongside a discussion of its potential, yet underexplored, applications in drug discovery.
Core Chemical Identity and Physicochemical Properties
3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide, registered under CAS number 107971-06-2, is a quaternary pyridinium salt. This class of compounds is characterized by a positively charged nitrogen atom within the pyridine ring, counterbalanced by an iodide anion. The presence of the aminocarbonyl (carboxamide) and two methyl groups on the pyridinium scaffold imparts specific reactivity and physical properties that are crucial for its utility in organic synthesis.
| Property | Value | Source |
| CAS Number | 107971-06-2 | [1][2] |
| Molecular Formula | C₈H₁₁IN₂O | [1][2] |
| Molecular Weight | 278.09 g/mol | [1][2] |
| Appearance | White Solid | [1] |
| Storage | 2-8°C Refrigerator | [3] |
| Synonyms | 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide, 5-carbamoyl-1-methyl-2-picolinium Iodide | [1] |
Strategic Synthesis: The Pathway to a Key Intermediate
The synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is predicated on the foundational principles of heterocyclic chemistry, specifically the quaternization of a pyridine nitrogen. The most direct and logical synthetic route involves the N-methylation of the precursor, 3-carbamoyl-2-methylpyridine.
Proposed Synthetic Protocol
This protocol is based on established methods for the synthesis of analogous pyridinium iodides, such as 1,4-dimethylpyridinium iodide. The key transformation is a nucleophilic attack of the pyridine nitrogen on methyl iodide.
Reaction Scheme:
A proposed synthetic route for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide.
Step-by-Step Methodology:
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Precursor Synthesis: The synthesis commences with the preparation of 3-carbamoyl-2-methylpyridine. One established method involves the reaction of 2-chloro-3-nitropyridines with a malonic ester anion, followed by hydrolysis and decarboxylation to yield 2-methyl-3-nitropyridines.[4] Subsequent reduction of the nitro group and introduction of the carbamoyl functionality would yield the desired precursor.
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Quaternization Reaction:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-carbamoyl-2-methylpyridine in a suitable solvent such as 2-propanol or methyl ethyl ketone (MEK).
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Add a stoichiometric excess of methyl iodide to the solution.
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Heat the reaction mixture to reflux and maintain for a period of 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature, which should induce the precipitation of the pyridinium iodide salt.
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Purification:
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Collect the precipitate by vacuum filtration.
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Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
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For higher purity, the product can be recrystallized from a suitable solvent system, such as acetone.
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Spectroscopic and Analytical Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing nature of the quaternary nitrogen and the aminocarbonyl group. Singlets for the two methyl groups (one on the ring and one on the nitrogen) would also be present at different chemical shifts.
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¹³C NMR: The carbon NMR would reveal the chemical shifts of the eight carbon atoms in the molecule. The carbonyl carbon of the aminocarbonyl group would appear at a characteristic downfield shift. The carbons of the pyridine ring would also have distinct shifts, with those adjacent to the nitrogen being the most deshielded.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the cation (C₈H₁₁N₂O⁺).
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O stretch of the amide, the C=N and C=C stretches of the pyridine ring, and the C-H stretches of the methyl and aromatic groups.
Application in Natural Product Synthesis: The Gateway to Nudiflorine
A significant application of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is its role as a key intermediate in the total synthesis of the alkaloid nudiflorine .[3] Alkaloids are a class of naturally occurring organic compounds that often exhibit potent biological activities, making their synthesis a major focus in medicinal chemistry and drug development.
Workflow: Role as a Synthetic Intermediate
The role of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide in the synthesis of Nudiflorine.
The quaternized nitrogen of the pyridinium salt activates the ring system, making it susceptible to further chemical transformations. This activation is likely exploited in the subsequent steps of the nudiflorine synthesis, which would involve the construction of the complex polycyclic framework of the final natural product.
Potential in Drug Discovery and Medicinal Chemistry
While specific biological activity data for 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is not yet published, its structural motifs—the pyridinium salt and the nicotinamide core—are prevalent in a wide range of biologically active molecules. This suggests a promising, albeit currently unexplored, potential in drug discovery.
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Pyridinium Salts as Bioactive Scaffolds: Pyridinium salts are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anticholinesterase properties. Their positive charge can facilitate interactions with biological targets and influence cell membrane permeability.
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Nicotinamide Derivatives in Pharmacology: As a derivative of nicotinamide (a form of vitamin B3), this compound is part of a class of molecules with diverse pharmacological roles. Nicotinamide itself is a precursor to the coenzyme NAD⁺, which is central to cellular metabolism and signaling. Nicotinamide derivatives have been investigated for their potential in treating a variety of conditions.
Given these precedents, 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide and its analogues could be valuable lead compounds for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Further research is warranted to explore the biological activity profile of this specific molecule.
Safety and Handling
As with all chemical reagents, 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion and Future Outlook
3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a valuable heterocyclic compound with a confirmed role as a key intermediate in the synthesis of the alkaloid nudiflorine. Its synthesis is achievable through standard organic chemistry techniques, and its structure suggests a latent potential for broader applications in medicinal chemistry. Future research should focus on elucidating the specific biological activities of this compound and its derivatives, which could open new avenues for the development of novel therapeutic agents.
References
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Pharmaffiliates. (n.d.). CAS No : 107971-06-2 | Product Name : 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide. Retrieved from [Link]
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The Efficient Synthesis of 2-(3-Carbamoylpyridine-2-yl) Nicotinamide Pyridine Salts. (2025, August 7). Synlett. Retrieved from [Link]
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Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (n.d.). MDPI. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Methyl-pyridinium iodide. Retrieved from [Link]
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Bio-Connect. (n.d.). 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide [107971-06-2]. Retrieved from [Link]
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3-Methylpyridine: Synthesis and Applications. (2024, September 16). PubMed. Retrieved from [Link]
- European Patent Office. (n.d.). Process for the preparation of 2-carbamoyl-pyridines. Google Patents.
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PubChem. (n.d.). Pyridinium, 3-(aminocarbonyl)-1-methyl-, iodide (1:1). Retrieved from [Link]
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PubChem. (n.d.). Pyridinium, 3-((aminocarbonyl)amino)-1-methyl-, iodide. Retrieved from [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]
